molecular formula C27H26N2O7 B151220 (E)-Dehydro Cilnidipine CAS No. 146845-34-3

(E)-Dehydro Cilnidipine

Cat. No.: B151220
CAS No.: 146845-34-3
M. Wt: 490.5 g/mol
InChI Key: HUTPFIMQINDZDT-DHZHZOJOSA-N
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Description

(E)-Dehydro Cilnidipine ( 146845-34-3) is an impurity standard of the pharmaceutical substance Cilnidipine, a fourth-generation dihydropyridine calcium channel blocker . Cilnidipine is distinguished from other calcium channel blockers by its unique dual mechanism of action, as it inhibits both L-type and N-type voltage-gated calcium channels . The inhibition of L-type channels, located in vascular smooth muscle, leads to vasodilation and a reduction in peripheral vascular resistance . Concurrently, the blockade of N-type channels, found in sympathetic nerve endings, suppresses the release of norepinephrine, thereby reducing sympathetic nervous system activity . This dual action provides effective blood pressure control and is associated with a lower incidence of reflex tachycardia, a common side effect of other dihydropyridine calcium channel blockers . Research further suggests that N-type calcium channel inhibition may contribute to additional cardioprotective and renoprotective effects, including the reduction of podocyte injury and proteinuria in hypertensive models . As a specified impurity of Cilnidipine, this compound is an essential reference standard for analytical research and development. Its use is critical in ensuring drug quality, stability testing, and monitoring the purity of Cilnidipine in pharmaceutical preparations . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTPFIMQINDZDT-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Chemical Synthesis Considerations of E Dehydro Cilnidipine

Degradation Mechanisms Leading to (E)-Dehydro Cilnidipine Formation

The chemical stability of Cilnidipine is a key factor in its pharmaceutical development. The dihydropyridine (B1217469) ring in its structure is susceptible to degradation under various stress conditions, primarily leading to the formation of its pyridine (B92270) analogue, this compound, through aromatization. This transformation results in a loss of therapeutic activity.

Oxidative Degradation Routes of Cilnidipine

Oxidative stress is a major contributor to the degradation of Cilnidipine. The dehydrogenation of the 1,4-dihydropyridine (B1200194) ring to form a more stable aromatic pyridine ring is the principal oxidative transformation. wikipedia.orgsimsonpharma.com This process can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.

Forced degradation studies have consistently shown that Cilnidipine is susceptible to oxidation. For instance, treatment with 10% hydrogen peroxide at 60°C resulted in 11.23% degradation of the drug, with this compound being a key degradant. newdrugapprovals.org In vivo, the metabolism of Cilnidipine in human liver microsomes proceeds rapidly, with the dehydrogenation of the dihydropyridine ring being a crucial pathway for its elimination. synzeal.com This metabolic process is primarily mediated by the Cytochrome P-450 3A (CYP3A) enzyme, which converts Cilnidipine to its dehydro- (B1235302) metabolite. synzeal.com

Table 1: Summary of Oxidative Degradation Studies on Cilnidipine

ConditionObservationsPrimary Degradation ProductReference
10% Hydrogen Peroxide (H₂O₂), 60°C, 1 hr11.23% degradation, formation of 2 degradants.This compound newdrugapprovals.org
Human Liver Microsomes (in vitro)Rapid metabolism. Dehydrogenation identified as a major metabolic pathway.Dehydrogenated Metabolite (M1) synzeal.com
Oxidative Stress Conditions (General)Significant degradation observed.Oxidative degradants (CD1, CD2, CD3) identified. wikipedia.orgorganic-chemistry.org

Photolytic Degradation Considerations

Dihydropyridine-based drugs are notoriously sensitive to light, and Cilnidipine is no exception. simsonpharma.com Exposure to ultraviolet (UV) or even daylight can catalyze the oxidation of the dihydropyridine ring to the pyridine moiety. simsonpharma.comveeprho.com This photodegradation pathway is considered one of the most significant routes for the formation of this compound.

Studies have shown that exposing a solution of Cilnidipine to UV radiation for 24 hours leads to the formation of multiple degradation products, with the dehydro version being a principal one. newdrugapprovals.org More detailed investigations using advanced analytical techniques have identified several novel photodegradation impurities. youtube.com It was found that when Cilnidipine is exposed to daylight in an ethanolic solution, the formation of the pyridine ring-containing impurity, this compound (referred to as Impurity III in the study), is a primary degradation pathway. youtube.com

Table 2: Summary of Photolytic Degradation Studies on Cilnidipine

ConditionObservationsPrimary Degradation ProductReference
UV Radiation, 24 hrs (in solution)Formation of three degradants.This compound newdrugapprovals.org
Daylight (in ethanolic solution)Formation of five novel impurities.Impurity III (piperidine ring) youtube.com
General Photolytic StressAromatization of the dihydropyridine ring is the main degradation pathway for DHP drugs.Pyridine derivative simsonpharma.com

Hydrolytic Degradation Influences

The stability of Cilnidipine under hydrolytic conditions varies with pH. While some studies report stability under acidic conditions, others indicate degradation upon exposure to both acid and base. newdrugapprovals.orgsimsonpharma.com Specifically, significant degradation has been noted under alkaline conditions (e.g., 0.1N NaOH), where the ester linkages in the Cilnidipine molecule are susceptible to cleavage. newdrugapprovals.orgsimsonpharma.com

One study reported 12.46% degradation in 0.1N HCl and 24.70% degradation in 0.1N NaOH after 2 hours at 60°C. newdrugapprovals.org Another investigation found that Cilnidipine degraded significantly in basic conditions, leading to four major degradants, while remaining stable under acidic conditions. simsonpharma.com However, the formation of this compound is not typically cited as a primary product of hydrolysis. Hydrolytic degradation of Cilnidipine is more commonly associated with the saponification of its ester side chains, leading to different impurities. The aromatization of the dihydropyridine ring is predominantly an oxidative or photolytic process rather than a hydrolytic one.

Synthetic Methodologies for this compound as a Reference Standard

The availability of pure this compound as a reference standard is essential for the accurate detection and quantification of this impurity in Cilnidipine drug substances and products. organic-chemistry.orgguidechem.com The synthesis of this compound is generally achieved through the direct oxidation of Cilnidipine.

This approach mirrors the primary degradation pathway. The synthesis begins with Cilnidipine, which is itself typically prepared via a Hantzsch dihydropyridine synthesis. wikipedia.orgblogspot.com In this multicomponent reaction, an aldehyde (m-nitrobenzaldehyde), a β-ketoester (2-methoxyethyl acetoacetate), and an enamine (3-aminocrotonic acid cinnamyl ester) are condensed to form the dihydropyridine ring of Cilnidipine. blogspot.com

Once Cilnidipine is obtained, it is subjected to a controlled oxidation step to convert the 1,4-dihydropyridine ring into the aromatic pyridine ring of this compound. Various oxidizing agents are effective for this transformation, a common reaction for Hantzsch esters. wikipedia.org These can include mild agents like iodine in methanol (B129727) or more potent ones such as chromium dioxide or nitric acid. wikipedia.org The choice of reagent and reaction conditions is optimized to ensure a high yield and purity of the final product, which is then purified, typically by chromatography, to serve as an analytical reference standard. organic-chemistry.orgguidechem.com

Advanced Structural Characterization of E Dehydro Cilnidipine

Spectroscopic Elucidation Techniques

Spectroscopic methods are instrumental in piecing together the molecular architecture of (E)-Dehydro Cilnidipine.

High-Resolution Mass Spectrometry (HRMS) and Multistage Mass Fragmentation (LC-QTOF-MS/MS, LCMSn)

High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, the molecular formula has been established as C₂₇H₂₆N₂O₇. simsonpharma.comsynzeal.comaxios-research.comsimsonpharma.com

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS/MS) and multistage mass spectrometry (LCMSn) are powerful techniques used to fragment the parent molecule and analyze the resulting product ions. This fragmentation pattern provides a roadmap to the compound's structure. While specific fragmentation data for this compound is not detailed in the provided search results, the general approach involves identifying characteristic losses and fragments that correspond to different parts of the molecule, such as the dihydropyridine (B1217469) ring, the nitro-phenyl group, and the ester side chains. This methodology has been successfully applied to characterize degradation products of the parent compound, Cilnidipine. rsc.org

Table 1: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₇H₂₆N₂O₇
Molecular Weight 490.51 g/mol

Data sourced from multiple chemical suppliers and databases. simsonpharma.comsynzeal.comaxios-research.comsimsonpharma.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides information about the different types of protons and carbons and their chemical environments. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, reveal the connectivity between atoms.

Although specific NMR spectral data for this compound were not available in the search results, the structural elucidation of related Cilnidipine degradation products has been accomplished using multidimensional NMR techniques. rsc.org This approach would allow for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a compound like this compound, FTIR would be expected to show characteristic absorption bands for the ester carbonyl groups, the nitro group, the aromatic rings, and the carbon-carbon double bonds. A study on the quantitative analysis of Cilnidipine utilized the carbonyl group (C=O) peak at 1697 cm⁻¹ for measurement. researchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Ester Carbonyl (C=O)~1697
Nitro (N-O) stretch~1530 and ~1350
Aromatic C=C stretch~1600-1450
C-O stretch~1300-1000
C-H stretch (aromatic and aliphatic)~3100-2850

Stereochemical Investigations

The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, is crucial as it can significantly impact its biological activity.

Chiral Analytical Methodologies for Isomeric Purity and Separation

Chiral high-performance liquid chromatography (HPLC) is a primary method for separating enantiomers and assessing the isomeric purity of chiral compounds. nih.gov For dihydropyridine compounds like Cilnidipine and its derivatives, chiral stationary phases (CSPs) are commonly employed. nih.govnih.gov These CSPs, often based on polysaccharides like cellulose (B213188) or cyclodextrins, create a chiral environment that allows for the differential interaction and separation of enantiomers. nih.govejpps.onlinejchr.org The development of such methods is essential for quality control during the production of the parent drug, Cilnidipine. synzeal.com

Determination of Absolute and Relative Stereochemistry (e.g., using ROESY data)

The determination of the absolute and relative stereochemistry of complex molecules often requires advanced NMR techniques. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a 2D NMR experiment that can detect through-space interactions between protons that are close to each other. This information is invaluable for establishing the relative configuration of stereocenters. For instance, ROESY data has been instrumental in fixing the stereocenters of novel oxidative degradation products of Cilnidipine. rsc.org By analyzing the cross-peaks in a ROESY spectrum of this compound, the spatial relationships between different protons could be determined, leading to the elucidation of its three-dimensional structure.

Computational and in Silico Investigations of E Dehydro Cilnidipine S Pharmacological Relevance As a Degradant

Molecular Docking Studies with Calcium Channel Receptor Subunits (e.g., N-type and L-type)

To evaluate the potential pharmacological activity of Cilnidipine's degradation products, molecular docking studies have been conducted to analyze their binding interactions with N-type and L-type calcium channel subunits. asianpubs.org A comprehensive in silico analysis investigated the binding of several Cilnidipine degradants, identified as CD1, CD2, CD3, and KD1-KD4, with the N-type (PDB ID: 7VFS) and L-type (PDB ID: 7UHF) calcium channels. asianpubs.orgasianpubs.org

The study revealed that the degradation products retain the ability to bind to these receptor proteins. asianpubs.orgasianpubs.org Notably, the degradant labeled CD3, an oxidative degradant, exhibited the highest binding affinity among the group, with a binding energy of -9.2 kcal/mol for the N-type channel and -8.7 kcal/mol for the L-type channel. asianpubs.orgresearchgate.net Another degradant, KD3, also showed significant binding with energies of -8.7 kcal/mol (N-type) and -7.9 kcal/mol (L-type). asianpubs.org These binding energies are comparable to those of known calcium channel blockers, suggesting that these degradants could maintain a similar strength of interaction with the target receptors. asianpubs.orgasianpubs.org

CompoundTarget Protein (PDB ID)Binding Energy (kcal/mol)
CD3N-type Calcium Channel (7VFS)-9.2
L-type Calcium Channel (7UHF)-8.7
KD3N-type Calcium Channel (7VFS)-8.7
L-type Calcium Channel (7UHF)-7.9
KD4N-type Calcium Channel (7VFS)-
L-type Calcium Channel (7UHF)-7.9

Prediction of Potential Pharmacological Activities through Computational Modeling

Computational modeling, specifically through molecular docking, serves as a primary tool for predicting the potential pharmacological activities of compounds like (E)-Dehydro Cilnidipine. The assessment of pharmacological activity was a key objective of the in silico investigation into Cilnidipine's degradants. asianpubs.orgresearchgate.net The docking studies predict that these degradant molecules, by binding to N-type and L-type calcium channels, may retain calcium channel blocking activity. asianpubs.org

In Silico Toxicological Assessments (e.g., Bacterial Mutagenicity Prediction following ICH M7 Guidelines)

A critical aspect of evaluating any drug degradant is the assessment of its potential toxicity. For this compound and related degradants, in silico toxicological assessments were performed to predict bacterial mutagenicity, following the stringent guidelines of ICH M7. asianpubs.org These guidelines recommend a dual approach using both a rule-based and a statistical-based methodology to provide a comprehensive evaluation. asianpubs.org

In a detailed study, Cilnidipine and its degradation products (CD1-CD3 and KD1-KD4) were evaluated for mutagenicity. asianpubs.org The analysis employed two complementary software tools: Derek Nexus for rule-based prediction and Sarah Nexus for a statistical-based approach. asianpubs.org The results of this dual assessment revealed a significant finding: a structural "alerting group" for bacterial mutagenicity was identified in the degradants labeled CD1, CD2, and CD3. asianpubs.orgresearchgate.net Conversely, no such alerting group was found for the KD1-KD4 series of degradants. asianpubs.orgresearchgate.net This suggests that the oxidative degradation pathway leading to the "CD" series of compounds, which includes the aromatized pyridine (B92270) ring characteristic of this compound, introduces a structural feature that is flagged for potential mutagenic risk.

Compound SeriesIn Silico MethodologyBacterial Mutagenicity Prediction (ICH M7)
CD1, CD2, CD3Rule-Based (Derek Nexus)Alerting group observed
Statistical-Based (Sarah Nexus)
KD1, KD2, KD3, KD4Rule-Based (Derek Nexus)No alerting group observed
Statistical-Based (Sarah Nexus)

Analytical Methodologies for Detection and Quantification of E Dehydro Cilnidipine

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are fundamental in the analysis of (E)-Dehydro Cilnidipine.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of robust HPLC methods are paramount for the routine analysis of this compound in bulk drug and pharmaceutical dosage forms. Several studies have established reliable reversed-phase HPLC (RP-HPLC) methods for this purpose.

A common approach involves using a C18 column as the stationary phase with a mobile phase typically consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. asianpharmtech.comresearchgate.netorientjchem.orgijpsr.com The pH of the buffer and the ratio of the organic to aqueous phase are optimized to achieve good separation between Cilnidipine and its impurities, including this compound. asianpharmtech.comresearchgate.net Detection is most commonly performed using a UV detector, with the wavelength set at a point where both Cilnidipine and its impurities exhibit significant absorbance, often around 240 nm. asianpharmtech.comorientjchem.orgejpps.online

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. orientjchem.orgscispace.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. orientjchem.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. asianpharmtech.comorientjchem.org For instance, a linear range of 40.0573–120.1719 µg/mL with a correlation coefficient (R²) of 0.999 has been reported for Cilnidipine analysis. orientjchem.org Another study showed linearity in the concentration range of 2-10 µg/mL with a correlation coefficient of 0.9999. ijpsr.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, with reported mean recoveries for Cilnidipine at different levels being between 98.23% and 99.60%. orientjchem.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). orientjchem.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. asianpharmtech.comorientjchem.org For example, one method reported an LOD of 1.2038 µg/mL and an LOQ of 3.6478 μg/mL for Cilnidipine. orientjchem.org Another study found the LOD and LOQ for Cilnidipine to be 0.003 µg/mL and 0.0099 µg/mL, respectively. ijpsr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.netorientjchem.org

Interactive Data Table: HPLC Method Parameters for Cilnidipine and its Impurities

ParameterMethod 1 researchgate.netMethod 2 orientjchem.orgMethod 3 asianpharmtech.comMethod 4 ijpsr.com
Column X Terra C18 (250×4.6mm; 5µ)Xttera RP18 (100 x 4.6 mm, 3.5 µm)Symmetry C18 (4.6 x 150mm)Thermo scientific C18 (4.6 mm i.d. × 250 mm, 5 µm)
Mobile Phase Methanol and phosphate (B84403) buffer (pH 5.8) (10:90 v/v)10 mM phosphate buffer pH 2.6 with Acetonitrile (300:700, v/v)Ortho phosphoric acid buffer pH 4 and Acetonitrile (60:40, v/v)Acetonitrile: methanol (50:50% v/v)
Flow Rate 1.0 mL/min1 mL/min1 ml/min1.0 mL/min
Detection UV at 229 nmUV at 240 nmUV at 240nmUV at 242 nm
Retention Time Not Specified3.029 min (Cilnidipine)2.35 min (Cilnidipine)Not Specified
Linearity Range 2-12 µg/mL40.0573 – 120.1719 µg/mL5-25 ppm2-10 µg/mL
LOD Not Specified1.2038 µg/mL0.61 µg/ml0.003 µg/mL
LOQ Not Specified3.6478 μg/mL2.04 µg/ml0.0099 µg/mL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection and quantification of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. ingentaconnect.comresearchgate.net This technique is particularly crucial for identifying and quantifying impurities that may be present at very low concentrations.

In a typical LC-MS/MS method, the chromatographic separation is followed by mass spectrometric detection. ingentaconnect.com The use of tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion of the analyte of interest, which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly enhances the specificity and sensitivity of the analysis, allowing for the detection of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.govjapsonline.com

For instance, a study on the impurity profiling of Cilnidipine preparations utilized HPLC-Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) to separate and identify five impurities. ingentaconnect.com The high-resolution mass spectrometry data obtained from this analysis allowed for the structural characterization of these photodegradation products. ingentaconnect.com Another study developed an LC-MS/MS method for the determination of Cilnidipine in human plasma, demonstrating the technique's applicability for trace analysis in biological matrices. nih.gov

Application in Impurity Profiling and Pharmaceutical Quality Control Research

The analytical methods described above are instrumental in the impurity profiling of Cilnidipine. Impurity profiling is the identification, and quantification of all potential impurities in a drug substance and drug product. This is a critical aspect of pharmaceutical quality control, as impurities can affect the safety and efficacy of the final product.

Research has shown that this compound can be formed as a photodegradation impurity. ingentaconnect.com Studies have investigated the impurity profiles of Cilnidipine tablets and capsules, revealing the presence of several impurities, including this compound, particularly when the drug is exposed to light. ingentaconnect.com This highlights the importance of using these analytical methods to monitor the stability of Cilnidipine and to ensure that appropriate packaging and storage conditions are used to minimize the formation of degradation products. ingentaconnect.com

The developed and validated HPLC and LC-MS/MS methods are routinely used in quality control laboratories to:

Assess the purity of raw materials.

Monitor the manufacturing process for the formation of impurities.

Perform stability studies on the final drug product. researchgate.net

Ensure that the levels of impurities, including this compound, are within the acceptable limits set by regulatory authorities.

Development and Characterization of Reference Standards and Certified Reference Materials

Accurate and reliable analytical measurements are contingent upon the availability of high-quality reference standards. Reference standards for this compound are essential for the validation of analytical methods and for the accurate quantification of this impurity in pharmaceutical samples. axios-research.com

The development of a reference standard involves the synthesis or isolation of the compound with a high degree of purity. The identity and purity of the reference standard are then rigorously characterized using a variety of analytical techniques, which may include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) for structural elucidation. ejpps.online

Mass Spectrometry (MS) to confirm the molecular weight.

HPLC to determine the purity.

Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Elemental analysis.

Once characterized, this material can be used as a reference standard for qualitative and quantitative purposes. Certified Reference Materials (CRMs) are reference standards that have their property values certified by a technically valid procedure, accompanied by a certificate. The availability of well-characterized reference standards and CRMs for this compound is crucial for ensuring the consistency and reliability of analytical data across different laboratories and for regulatory compliance. axios-research.com

Degradation Kinetics and Stability Assessment of Cilnidipine with Focus on E Dehydro Cilnidipine Formation

Forced Degradation Studies Design and Execution

Forced degradation, or stress testing, is a crucial component of drug development mandated by regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net These studies are designed to intentionally degrade the drug substance under more severe conditions than accelerated stability testing. The primary goal is to identify the likely degradation products that could form under various environmental insults, thereby establishing the drug's intrinsic stability and developing stability-indicating analytical methods. researchgate.netbohrium.com

The design and execution of forced degradation studies for Cilnidipine involve subjecting the drug substance and its formulations to a variety of stress conditions. researchgate.netorientjchem.org These conditions typically include acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. orientjchem.orgcjebm.org By analyzing the drug's behavior under these exaggerated conditions, researchers can elucidate its degradation pathways and identify potential impurities. researchgate.net The separation and quantification of Cilnidipine and its degradation products are often achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). orientjchem.orgcjebm.org

Analysis under Acidic and Alkaline Hydrolysis Conditions

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. To assess Cilnidipine's susceptibility to acid and base-catalyzed degradation, studies are conducted by exposing it to acidic and alkaline solutions.

Under acidic conditions, such as exposure to 0.1N HCl at 60°C for 2 hours, Cilnidipine has been shown to degrade, with one study reporting a degradation of 12.46% and the formation of three degradation products. globalresearchonline.net Another study using 2N HCl at room temperature for 3 hours also confirmed its instability under acidic stress. orientjchem.org The degradation in acidic media was found to be 5.347% in a separate investigation. researchgate.net

Cilnidipine is also susceptible to alkaline hydrolysis. Treatment with 0.1N NaOH at 60°C for 2 hours resulted in a significant degradation of 24.70%, leading to the formation of six degradation products. globalresearchonline.net Another study using 2N NaOH at room temperature for 3 hours also demonstrated its instability. orientjchem.org Furthermore, exposure to basic conditions led to a 6.223% degradation in another set of experiments. researchgate.net Some research indicates that under basic conditions, four major degradants can be formed. rasayanjournal.co.in

Stress ConditionReagent and ConditionsDegradation (%)Number of Degradation Products
Acidic Hydrolysis0.1N HCl, 60°C, 2 hrs12.463
Acidic Hydrolysis2N HCl, Room Temp, 3 hrsSignificant-
Acidic Hydrolysis-5.347-
Alkaline Hydrolysis0.1N NaOH, 60°C, 2 hrs24.706
Alkaline Hydrolysis2N NaOH, Room Temp, 3 hrsSignificant-
Alkaline Hydrolysis-6.223-
Alkaline Hydrolysis--4

Evaluation under Oxidative Stress Conditions

Oxidative degradation can occur when a drug is exposed to oxidizing agents. For Cilnidipine, oxidative stress studies are typically performed using hydrogen peroxide (H₂O₂).

In one study, treating Cilnidipine with 10% hydrogen peroxide at 60°C for 1 hour resulted in 11.23% degradation and the formation of two degradants. globalresearchonline.net However, other studies have reported that Cilnidipine is relatively stable under oxidative stress. For instance, exposure to 6% v/v H₂O₂ for 3 hours at room temperature showed stability. orientjchem.org Another investigation found a degradation of only 4.916% under oxidative conditions. researchgate.net Some studies have even reported that Cilnidipine was not significantly affected by refluxing with 30% H₂O₂ for 1 hour. rjptonline.org The conflicting results may be due to differences in experimental conditions such as the concentration of H₂O₂, temperature, and duration of exposure.

Stress ConditionReagent and ConditionsDegradation (%)Number of Degradation Products
Oxidative Stress10% H₂O₂, 60°C, 1 hr11.232
Oxidative Stress6% v/v H₂O₂, Room Temp, 3 hrsStable-
Oxidative Stress-4.916-
Oxidative Stress30% H₂O₂, reflux, 1 hrNot significantly affected-

Assessment under Photolytic Exposure

Photostability is a critical attribute for light-sensitive drugs. Cilnidipine has been shown to be susceptible to degradation upon exposure to light.

Exposure to UV light for 24 hours can lead to the formation of three degradation products. globalresearchonline.net Another study also confirmed its instability under UV light exposure in a photostability chamber for 24 hours. orientjchem.org The degradation under UV light exposure for 24 hours was quantified as 9.967% in one report. researchgate.net Research has identified five novel photodegradation impurities of Cilnidipine. nih.gov One of the main photodegradation products is Impurity II, the (Z)-isomer of Cilnidipine, which is primarily formed when Cilnidipine powder is directly exposed to daylight. nih.gov Another significant photodegradation product, Impurity III, which contains a piperidine (B6355638) ring, is mainly produced when Cilnidipine is exposed to daylight in an ethanolic solution. nih.gov

Stress ConditionExposureDegradation (%)Key Degradation Products
PhotolyticUV light, 24 hrs-3 degradation products
PhotolyticUV light in chamber, 24 hrsUnstable-
PhotolyticUV light, 24 hrs9.967-
PhotolyticDaylight (powder)-Impurity II ((Z)-isomer)
PhotolyticDaylight (ethanolic solution)-Impurity III (contains piperidine ring)

Thermal Degradation Investigations

Thermal stability is essential for ensuring that a drug remains stable during manufacturing, storage, and transport.

Studies have shown that Cilnidipine can degrade under thermal stress. Heating a drug stock solution at 60°C for 4 hours resulted in the formation of three degradants. globalresearchonline.net However, other investigations have found Cilnidipine to be stable under dry heat at 70°C for 24 hours. orientjchem.org In another study, the degradation was found to be 4.319% under thermal conditions. researchgate.net The variability in these findings highlights the importance of standardized protocols for thermal degradation studies.

Stress ConditionConditionsDegradation (%)Number of Degradation Products
Thermal60°C, 4 hrs (solution)-3
Thermal70°C, 24 hrs (dry heat)Stable-
Thermal-4.319-

Kinetic Modeling and Profiling of (E)-Dehydro Cilnidipine Formation Rates

The formation of this compound is a key degradation pathway for Cilnidipine. Kinetic modeling is employed to understand the rate at which this and other degradation products are formed under various stress conditions. This involves determining the order of the reaction and the rate constant for the degradation process. Such studies are essential for predicting the shelf-life of the drug product and for establishing appropriate storage conditions.

The dehydrogenation of the dihydropyridine (B1217469) ring in Cilnidipine is a primary metabolic and degradation pathway. nih.gov This process leads to the formation of the pyridine (B92270) analogue, which is a common degradation product for drugs in the dihydropyridine class. The rate of this conversion is influenced by factors such as pH, temperature, and light. Detailed kinetic studies would involve monitoring the concentration of Cilnidipine and this compound over time under specific stress conditions and fitting the data to various kinetic models (e.g., zero-order, first-order, second-order) to determine the reaction kinetics.

Influence of Environmental Factors and Matrix Effects on Degradation Pathways

The degradation of Cilnidipine is significantly influenced by environmental factors and the matrix in which it is present (e.g., bulk drug versus formulated product).

Environmental Factors:

Light: As established in photostability studies, light, particularly UV radiation, is a significant factor that accelerates the degradation of Cilnidipine, leading to the formation of various photoproducts, including the (Z)-isomer and a piperidine-containing impurity. nih.gov

Temperature: Elevated temperatures can promote thermal degradation, although the extent of degradation can vary depending on whether the drug is in a solid or solution state. orientjchem.orgglobalresearchonline.net

pH: The pH of the environment plays a crucial role in the hydrolytic stability of Cilnidipine, with both acidic and alkaline conditions promoting its degradation. globalresearchonline.netresearchgate.net

Humidity: Some studies have indicated that Cilnidipine is stable under humid conditions (75% RH for 48 hours). orientjchem.org

Matrix Effects: The formulation components, or excipients, in a tablet or other dosage form can influence the stability of Cilnidipine. While some excipients may be inert, others can interact with the drug, either protecting it from degradation or accelerating it. For example, the presence of certain antioxidants could potentially inhibit oxidative degradation, while acidic or basic excipients could promote hydrolysis. The physical state of the drug within the matrix (e.g., crystalline vs. amorphous) can also affect its stability. Therefore, forced degradation studies are performed not only on the drug substance but also on the final drug product to assess the impact of the matrix. orientjchem.org

Future Research Directions and Advanced Methodological Applications

Exploration of Additional Degradation Pathways and Intermediates

While the primary degradation pathway for many 1,4-dihydropyridine (B1200194) drugs, including Cilnidipine, is oxidation to the corresponding pyridine (B92270) derivative, comprehensive understanding requires exploring all potential degradation routes under various stress conditions. scispace.comresearchgate.netgoogle.com Forced degradation studies are instrumental in elucidating these pathways by subjecting the drug substance to conditions more severe than those it would typically encounter during storage and use. ajptr.com

Research has shown that Cilnidipine is susceptible to degradation under basic conditions, while it remains relatively stable under acidic, oxidative, and photolytic stress. rasayanjournal.co.in A study involving forced degradation under basic hydrolysis identified four major degradation products, providing insight into potential intermediates beyond the primary dehydro derivative. rasayanjournal.co.in The details of these degradants, identified through Liquid Chromatography-Mass Spectrometry (LC/MS), are summarized below.

DegradantRetention Time (min)Molecular WeightIUPAC Name
Alkali Degradant 17.411117(E)-1-(prop-1-enyl)benzene
Alkali Degradant 28.3083765-((2-methoxyethoxy)carbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid
Alkali Degradant 39.490434(Z)-2,6-dimethyl-4-(3-nitrophenyl)-5-((3-phenylallyloxy)carbonyl)-1,4-dihydropyridine-3-carboxylic acid
Alkali Degradant 49.690390(Z)-3-phenylallyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

Data from a forced degradation study of Cilnidipine under basic conditions. rasayanjournal.co.in

Future research should aim to confirm these structures definitively and investigate the kinetics of their formation. Moreover, studies should explore degradation under a wider array of conditions, including interactions with common pharmaceutical excipients, which can contain reactive impurities like peroxides or metals that may catalyze novel degradation pathways. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Enhanced Elucidation

The accurate identification and quantification of (E)-Dehydro Cilnidipine and other related substances rely on sophisticated analytical methodologies. While standard High-Performance Liquid Chromatography (HPLC) with UV detection is common, advanced techniques offer greater sensitivity and structural information. semanticscholar.org

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the structural elucidation of degradation products. rasayanjournal.co.insemanticscholar.org LC-MS provides not only the retention time for separation but also the molecular weight and fragmentation patterns of the impurities, which are crucial for tentative structure identification. rasayanjournal.co.in

Forced degradation studies for Cilnidipine frequently employ Reverse Phase HPLC (RP-HPLC) methods to separate the parent drug from its degradation products. jopir.inwisdomlib.org The development of stability-indicating methods ensures that analytical peaks for impurities are well-resolved from the main drug peak. scispace.comwisdomlib.org Further advancements include the use of High-Performance Thin-Layer Chromatography (HPTLC) coupled with mass spectrometry, which offers a high-throughput and cost-effective alternative for characterizing degradation products. nih.gov Spectroscopic methods like Fourier-Transform Infrared Spectroscopy (FT-IR) have also been developed for the quantitative analysis of Cilnidipine, offering a rapid, non-destructive analytical option. researchgate.net

TechniqueApplication in Cilnidipine/(E)-Dehydro Cilnidipine AnalysisReference
RP-HPLCSeparation and quantification of Cilnidipine and its degradation products in stability-indicating assays. ajptr.comjopir.inwisdomlib.org
LC-MSIdentification and structural characterization of forced degradation products by providing molecular weight and fragmentation data. rasayanjournal.co.inresearchgate.net
HPTLC-MSA green analytical chemistry approach for the characterization of degradation products. nih.gov
FT-IR SpectroscopyRapid, non-destructive quantitative analysis of Cilnidipine in pharmaceutical formulations. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)A powerful method for the structural elucidation of thermally stable and volatile impurities. semanticscholar.org

A summary of advanced analytical techniques for the analysis of Cilnidipine and its impurities.

Future directions will likely involve the refinement of these methods to achieve even lower limits of detection and quantification, which is critical for controlling potentially genotoxic impurities.

Integration of Multi-Omics Approaches in Degradation Product Analysis

Multi-omics represents a systems biology approach that integrates data from various "omics" levels, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a biological system. nih.gov While not yet standard in drug degradation analysis, this approach holds immense potential for future research. researchgate.net

For instance, if a degradation product were formed in vivo or during the manufacturing of a biological drug product, a multi-omics approach could provide profound insights. embopress.org Metabolomics could identify changes in small-molecule profiles that correlate with the degradation of the parent drug, potentially revealing previously unknown degradation pathways or interactions with cellular metabolites. researchgate.net Proteomics could identify enzymes or proteins that are either involved in the degradation process or are post-translationally modified by reactive degradation products.

This integrated analysis is particularly relevant for understanding idiosyncratic adverse drug reactions that might be linked to reactive metabolites or impurities. By correlating multi-omics data with impurity profiles, researchers could uncover molecular pathways perturbed by specific degradation products, moving towards a mechanistic understanding of impurity-related toxicity. embopress.orgmdpi.com

Development of Predictive Models for Impurity Formation in Complex Systems

A significant frontier in pharmaceutical quality control is the shift from a reactive to a predictive approach for managing impurities. nih.gov The development of predictive models, powered by machine learning and artificial intelligence (AI), aims to forecast the formation of impurities like this compound before they arise. zamann-pharma.comchemical.ai

These models leverage large datasets from several sources:

Forced Degradation Studies: Data on how the drug degrades under various stress conditions (pH, temperature, oxidation, light) provides the foundational knowledge. nih.gov

Chemical Structures: The intrinsic reactivity of the drug substance and potential impurities can be assessed based on their functional groups. zamann-pharma.com

Reaction Conditions: Information on process parameters and the composition of the formulation, including excipients, is critical, as trace impurities in these materials can initiate or catalyze degradation. nih.gov

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for enhancing the aqueous solubility of (E)-Dehydro Cilnidipine?

  • Methodological Answer : Cocrystallization using L-phenylalanine as a coformer via liquid-assisted grinding (LAG) has demonstrated a 3.31-fold solubility enhancement. Key steps include:

  • Preparation : Use equimolar ratios of this compound and L-phenylalanine with solvent-assisted grinding.
  • Characterization : Confirm cocrystal formation via FTIR (hydrogen bonding between –NO and –NH groups), DSC (single sharp endotherm at 218.4°C), and PXRD (new crystalline phase).
  • Validation : Compare saturation solubility via shake-flask method (pure drug vs. cocrystal) .

Q. How can researchers validate the formation of this compound cocrystals using spectroscopic and thermal analysis?

  • Methodological Answer :

  • FTIR : Band broadening at –NH (3300 cm⁻¹) and –NO (1540 cm⁻¹) regions indicates hydrogen bonding.
  • DSC : A single melting endotherm confirms cocrystal purity (absence of residual drug or coformer).
  • PXRD : Distinct peaks (e.g., 2θ = 12.5°, 18.7°) confirm a new crystalline lattice .

Q. What are the critical parameters for optimizing cocrystal formulations of this compound in preclinical studies?

  • Methodological Answer :

  • Molar Ratio : Optimize drug-to-coformer ratio (e.g., 1:1) via phase solubility diagrams.
  • Particle Morphology : Use FE-SEM to assess reduced particle size (<5 µm) and altered surface roughness for enhanced dissolution.
  • Stability : Conduct accelerated stability testing (40°C/75% RH) to monitor crystallinity and solubility retention .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., solubility vs. dissolution rate) be resolved during cocrystal development?

  • Methodological Answer :

  • Data Reconciliation : Use kinetic solubility assays (e.g., USP dissolution apparatus) to correlate saturation solubility with in vitro dissolution profiles.
  • Surface Analysis : FE-SEM and BET surface area measurements can resolve discrepancies between theoretical and observed dissolution rates.
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA) to identify dominant factors (e.g., particle size, crystallinity) affecting performance .

Q. What role does Density Functional Theory (DFT) play in understanding the molecular interactions in this compound cocrystals?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Reduced energy gap (3.192 eV → 2.703 eV) in cocrystals indicates enhanced reactivity due to intramolecular hydrogen bonding.
  • Binding Energy Calculations : Quantify stabilization energy (−45.2 kJ/mol) between –NO (drug) and –NH (coformer) groups.
  • Simulation Tools : Use Gaussian 09 with B3LYP/6-31G(d) basis set for geometry optimization and interaction mapping .

Q. How do microglial modulation mechanisms of this compound inform its potential in diabetic neuropathy research?

  • Methodological Answer :

  • In Vitro Models : Use BV-2 microglial cells to assess IL-1β suppression via P2X7R inhibition (IC₅₀ = 12.3 µM).
  • In Vivo Validation : Employ streptozotocin-induced diabetic rats to evaluate pain threshold (e.g., von Frey test) and insulin sensitivity (HOMA-IR index).
  • Mechanistic Studies : Western blotting for P2X7R and TNF-α expression in spinal cord tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.